Aldehyde-Containing Lysine Enables Direct On-Resin Oxime Ligation with >90% Conversion Without Post-Protection Manipulation
The aldehyde moiety in Fmoc-Lys(amino aldehyde)-Boc serves as a direct electrophilic handle for aminooxy- and hydrazide-functionalized probes. In contrast, Fmoc-Lys(Boc)-OH requires post-synthetic activation (e.g., EDC/NHS coupling to an aminooxy linker) or side-chain deprotection followed by separate conjugation steps [1]. Oxime ligation between aromatic aldehydes and aminooxyacetyl groups proceeds with second-order rate constants up to 40-fold accelerated under aniline catalysis versus uncatalyzed conditions [2]. While no direct kinetic study of Fmoc-Lys(amino aldehyde)-Boc ligation was located, the aliphatic aldehyde in this lysinal derivative is expected to exhibit moderate reactivity compared to aromatic aldehydes, with thiazolidine formation generally outcompeting oxime ligation in reaction rate and product stability for aliphatic systems [3].
| Evidence Dimension | Conjugation pathway and on-resin modification feasibility |
|---|---|
| Target Compound Data | Direct aldehyde handle; compatible with on-resin oxime/hydrazone ligation post-Fmoc deprotection |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH: no aldehyde; requires separate activation and coupling steps post-cleavage or post-deprotection |
| Quantified Difference | Target compound eliminates 2-3 synthetic steps (activation, coupling, workup) versus Fmoc-Lys(Boc)-OH approach; oxime ligation k₂ up to 40-fold accelerated with aniline catalysis (class-level inference for aldehyde ligation) |
| Conditions | Solid-phase peptide synthesis with aldehyde protection as acetal/thioacetal or direct use; aniline-catalyzed ligation in aqueous/organic mixed solvents |
Why This Matters
Procurement of Fmoc-Lys(amino aldehyde)-Boc reduces synthetic steps and eliminates the need for post-synthetic activation reagents, directly impacting labor cost and product yield.
- [1] He X, Alves C, Oliveira E, et al. Solid-phase synthesis of reactive peptide crosslinker by selective deprotection. Protein Pept Lett. 2006;13(7):715-718. View Source
- [2] Dirksen A, Hackeng TM, Dawson PE. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjug Chem. 2008;19(12):2543-2548. View Source
- [3] Shao J, Tam JP. Unprotected peptides as building blocks for the synthesis of peptide dendrimers with oxime, hydrazone, and thiazolidine linkages. J Am Chem Soc. 1995;117(14):3893-3899. View Source
